molecular formula C12H19ClO2 B12620480 C12H19ClO2

C12H19ClO2

Cat. No.: B12620480
M. Wt: 230.73 g/mol
InChI Key: XFKKLFJLWBBJEM-UHFFFAOYSA-N
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Description

. This compound is a chlorinated ester, which is often used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclopentylmethyl carbonochloridate can be synthesized through the reaction of dicyclopentylmethanol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{C10H17OH} + \text{SOCl2} \rightarrow \text{C10H17Cl} + \text{SO2} + \text{HCl} ] This reaction requires a dry, inert atmosphere to prevent the hydrolysis of thionyl chloride and is usually carried out at room temperature .

Industrial Production Methods

On an industrial scale, the production of dicyclopentylmethyl carbonochloridate involves the continuous flow of reactants through a reactor, where the reaction conditions are tightly controlled to ensure high yield and purity. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Dicyclopentylmethyl carbonochloridate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form corresponding substituted products.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form dicyclopentylmethanol and hydrochloric acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

Major Products Formed

    Nucleophilic Substitution: Substituted dicyclopentylmethyl derivatives.

    Hydrolysis: Dicyclopentylmethanol and hydrochloric acid.

    Reduction: Dicyclopentylmethanol.

Scientific Research Applications

Dicyclopentylmethyl carbonochloridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclopentylmethyl carbonochloridate involves its reactivity as an electrophile. The chlorine atom is highly susceptible to nucleophilic attack, making it a versatile intermediate in organic synthesis. The ester group can also participate in various reactions, contributing to the compound’s reactivity and utility in different chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3,7-Dimethyl-2,6-octadien-1-yl chloroacetate
  • 6-Chloro-3,7-dimethyl-1,7-octadien-3-yl acetate

Uniqueness

Dicyclopentylmethyl carbonochloridate is unique due to its specific structure, which includes two cyclopentyl rings and a chlorinated ester group. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C12H19ClO2

Molecular Weight

230.73 g/mol

IUPAC Name

(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-chloroacetate

InChI

InChI=1S/C12H19ClO2/c1-8-4-9(2)11(10(3)5-8)7-15-12(14)6-13/h4,9-11H,5-7H2,1-3H3

InChI Key

XFKKLFJLWBBJEM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(C1COC(=O)CCl)C)C

Origin of Product

United States

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